Nicomol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Nicomol se puede sintetizar mediante la esterificación del ácido nicotínico con un alcohol adecuado. La reacción normalmente implica el uso de un catalizador como ácido sulfúrico o ácido clorhídrico para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo, y el producto se purifica mediante recristalización o cromatografía .

Métodos de producción industrial

La producción industrial de this compound implica procesos de esterificación a gran escala utilizando reactores automatizados. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Nicomol sufre varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción de this compound puede conducir a la formación de derivados alcohólicos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Ácidos carboxílicos

Reducción: Derivados alcohólicos

Sustitución: Varios derivados sustituidos del ácido nicotínico

Aplicaciones Científicas De Investigación

Nicomol is a compound under investigation for its potential in treating inflammatory diseases and certain cancers . this compound is also known by its trade name .

Although comprehensive data tables and well-documented case studies of this compound are not present in the search results, research regarding similar compounds and their applications can provide insight.

Nicorandil:

- Treatment for Angina Nicorandil is used to treat stable angina, a common manifestation of coronary heart disease . A study demonstrated that nicorandil significantly improved outcomes in a broad range of patients with stable angina . In a trial, nicorandil reduced the incidence of the primary endpoint from 15.5% to 13.1% .

- Risk Reduction The absolute risk reduction was greatest in subjects at greatest risk . There was consistency of risk reduction across the tertiles of baseline risk .

Niclosamide:

- Anti-Cancer Agent Niclosamide has emerged as a potential anti-cancer agent in various high-throughput screening campaigns . It inhibits cell growth and induces apoptosis in many cancer cells . Niclosamide significantly induced late apoptosis at concentrations of 0.6 and 1.2 μM in SW1353 cells . Both early and late apoptosis were induced in CAL78 cells at niclosamide concentrations of 1 and 2 μM .

- Chondrosarcoma Treatment Niclosamide is being explored for human chondrosarcoma treatment . Niclosamide could inhibit cell proliferation in SW1353 cells at concentrations of 0.6 μM and higher, and in CAL78 cells at concentrations of 0.5 μM and higher .

Drug Repurposing for Viral Infections:

- SARS-CoV-2 Inhibitors Virtual screening of approved drugs has identified potential inhibitors of the main protease (Mpro) of SARS-CoV-2 . The primary indications of these drugs include bacterial and viral infections, hypertension, psychosis, inflammation, and cancer . Mechanisms of action range from kinase and protease inhibitors to dopamine receptor agonists/antagonists and calcium channel blockers .

Pemafibrate:

- Selective PPARα Modulator Pemafibrate has a superior benefit-risk balance compared to conventional fibrates and can be used for patients for whom it was difficult to use existing fibrates . Pemafibrate demonstrated improved liver function test values and was less likely to increase serum creatinine or decrease the estimated glomerular filtration rate . It can be safely used even in patients with impaired renal function . A large-scale trial using pemafibrate for patients with type 2 diabetes is in progress .

Mecanismo De Acción

Nicomol ejerce sus efectos inhibiendo enzimas específicas implicadas en la respuesta inflamatoria y la proliferación de células cancerosas. Se dirige principalmente a la familia de enzimas Janus cinasa (JAK), que desempeña un papel crucial en las vías de señalización que regulan las respuestas inmunitarias y el crecimiento celular. Al inhibir las enzimas JAK, this compound reduce la producción de citoquinas proinflamatorias e impide el crecimiento de las células cancerosas. Además, this compound impacta en la vía de señalización NF-κB, suprimiendo aún más las respuestas inflamatorias y promoviendo la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Nicomol es único en comparación con otros derivados de la niacina debido a su actividad hipolipemiante específica y su capacidad para aumentar los niveles de HDL-C. Los compuestos similares incluyen:

Niacina: Un derivado de la vitamina B3 con efectos reductores de lípidos.

Ácido nicotínico: Otra forma de vitamina B3 utilizada para tratar la hiperlipidemia.

Nicotinamida: Una forma de vitamina B3 con diversas actividades biológicas pero menos eficaz en la regulación de los lípidos

This compound destaca por su estructura molecular específica, que le permite dirigirse eficazmente a las vías del metabolismo lipídico y proporcionar beneficios terapéuticos en el tratamiento de la hiperlipidemia y las enfermedades cardiovasculares.

Actividad Biológica

Nicomol, chemically known as Tetrakis (nicotinoyloxymethyl) cyclohexanol, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 378.44 Da. Its structure allows for multiple interactions within biological systems, contributing to its pharmacological effects.

This compound exhibits various biological activities through multiple pathways:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties, particularly against resistant strains of bacteria and fungi. It affects biofilm formation and quorum sensing, which are critical for microbial virulence.

- Enzyme Modulation : Research indicates that this compound can influence microsomal drug-metabolizing enzymes, enhancing metabolic processes within cells. This modulation can lead to increased efficacy of concurrent medications or reduced toxicity in certain therapeutic contexts .

- Antitumor Effects : Studies have shown that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways such as AMPK/AKT/mTOR. This suggests potential applications in cancer therapy, particularly for non-small cell lung cancer (NSCLC) .

Pharmacokinetics

This compound is partially absorbed in the gastrointestinal tract and is rapidly excreted via the kidneys. This pharmacokinetic profile indicates a favorable safety margin, making it suitable for various therapeutic applications without significant adverse effects reported in clinical settings .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against clinical isolates of Clostridium difficile, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics like metronidazole and vancomycin. Specifically, the MIC was found to be between 0.13–0.25 μg/mL for highly virulent strains .

Antitumor Activity

In vitro studies on NSCLC cell lines showed that this compound treatment led to significant cell death and autophagy induction. The mechanism involved the inhibition of the mTOR pathway, which is often dysregulated in cancer .

Data Summary Table

Research Findings

Recent literature highlights the versatility of this compound in treating various conditions:

- Antiviral Properties : Research indicates potential antiviral effects against viruses such as SARS-CoV-2 and Zika virus by disrupting viral replication mechanisms .

- Fibrosis Inhibition : this compound has shown promise in blocking TGF-β1-induced fibrosis through MAPK-ERK1/2 signaling pathway inhibition, suggesting its role in fibrotic diseases .

Propiedades

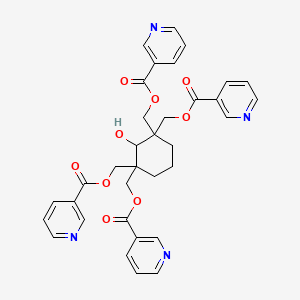

IUPAC Name |

[2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O9/c39-28(24-6-1-12-35-16-24)44-20-33(21-45-29(40)25-7-2-13-36-17-25)10-5-11-34(32(33)43,22-46-30(41)26-8-3-14-37-18-26)23-47-31(42)27-9-4-15-38-19-27/h1-4,6-9,12-19,32,43H,5,10-11,20-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAHPESAMYMDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3)O)(COC(=O)C4=CN=CC=C4)COC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048722 | |

| Record name | Nicomolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27959-26-8 | |

| Record name | Nicomol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27959-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicomol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027959268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicomolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicomol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215U8X2R44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is nicomol and what is its mechanism of action in lowering lipid levels?

A1: this compound (2,2,6,6-tetrakis (nicotinoyloxymethyl) cyclohexanol) is a prodrug of nicotinic acid, also known as vitamin B3. While its exact mechanism in lowering lipids is not fully elucidated, this compound, like nicotinic acid, likely acts by inhibiting lipolysis in adipose tissue. [] This reduces the release of free fatty acids into the bloodstream, which are precursors for triglyceride synthesis in the liver. This, in turn, can lead to a decrease in serum triglyceride and total cholesterol levels. [, , ]

Q2: How does this compound affect different lipoprotein fractions?

A2: this compound has been shown to selectively increase the serum levels of high-density lipoprotein (HDL) cholesterol, specifically the HDL2e subfraction. [, ] This is significant because HDL cholesterol is considered "good" cholesterol, playing a role in reverse cholesterol transport, which removes excess cholesterol from the body.

Q3: Does this compound affect calcium levels?

A3: Studies in rabbits fed a cholesterol-rich diet have shown that this compound, in combination with a low dose of ibudilast (2.5 mg/kg/day), can reduce calcium deposition in the central nervous system and abdominal aorta. [] This effect is thought to be related to the anti-inflammatory properties of these drugs.

Q4: Has this compound shown any protective effects against drug-induced toxicity?

A5: Yes, research in mice indicates that this compound might offer protection against the toxic effects of adriamycin (doxorubicin). [] Mice treated with this compound showed significantly increased survival times compared to control groups. This protective effect is suggested to be related to this compound's anti-hyperlipidemic properties.

Q5: Are there any known applications of this compound in cardiovascular diseases?

A7: this compound has been investigated for potential benefits in managing cardiovascular diseases, particularly in cases of ischemic heart disease. [] Research suggests it might be beneficial in improving the lipoprotein profile in individuals with this condition.

Q6: Does this compound influence the activity of liver enzymes?

A8: Studies in rats suggest that, compared to other lipid-lowering drugs like clofibrate, this compound has minimal impact on the activity of liver enzymes, including those associated with peroxisomes. [, ] This suggests a potentially different mechanism of action compared to fibrate-class drugs.

Q7: What is the significance of the this compound test in certain medical conditions?

A9: A "this compound test" has been explored for its application in diagnosing Raynaud's syndrome, particularly in cases linked to vibration exposure. [] This suggests a potential use of this compound in evaluating vascular reactivity in specific patient populations.

Q8: Are there any studies comparing the effects of this compound with other hypolipidemic drugs?

A10: Yes, some research compares the effects of this compound with other hypolipidemic drugs, particularly clofibrate. [] The findings suggest that this compound might have a different mechanism of action and a distinct impact on lipid metabolism and liver enzyme activity compared to clofibrate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.